
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is a disodium salt compound of 3-hydroxy-3-methylglutaryl coenzyme A. It is a key intermediate in the biosynthesis of terpenes and ketone bodies. This compound plays a crucial role in cholesterol synthesis and is involved in ester metabolism in vivo .
準備方法
Synthetic Routes and Reaction Conditions
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through a condensation reaction catalyzed by 3-hydroxy-3-methylglutaryl coenzyme A synthase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the necessary enzymes. The product is then purified through a series of chromatographic techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into different oxidation states.
Reduction: The compound can be reduced to form different products.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include different intermediates in the cholesterol biosynthesis pathway, such as mevalonate and β-hydroxybutyrate .
科学的研究の応用
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) has a wide range of scientific research applications:
作用機序
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) exerts its effects by acting as a precursor in the cholesterol biosynthesis pathway. It is converted into mevalonate by the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is a key regulatory point in cholesterol synthesis and is the target of statin drugs. The compound also couples with low-density lipoprotein receptors to regulate cholesterol levels in the body .
類似化合物との比較
Similar Compounds
3-Hydroxy-3-methylglutaryl coenzyme A (sodium salt): Similar in structure and function, but with sodium instead of disodium.
Acetoacetyl coenzyme A: Another intermediate in the cholesterol biosynthesis pathway.
Mevalonate: A downstream product in the pathway
Uniqueness
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is unique due to its role as a key intermediate in both the biosynthesis of terpenes and ketone bodies and the regulation of cholesterol synthesis. Its ability to couple with low-density lipoprotein receptors adds to its distinctiveness .
特性
分子式 |
C27H44N7Na2O20P3S |
|---|---|
分子量 |
957.6 g/mol |
InChI |
InChI=1S/C27H44N7O20P3S.2Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;/t14-,19-,20-,21+,25-,27?;;/m1../s1 |
InChIキー |
AYBOKAFVGRUVHD-FZFZRPSRSA-N |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na].[Na] |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


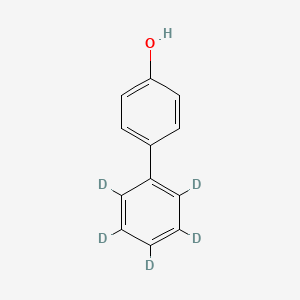
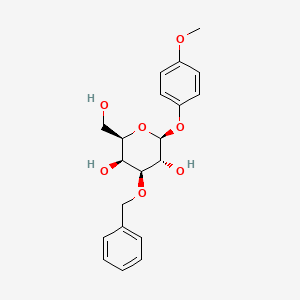
![2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398761.png)

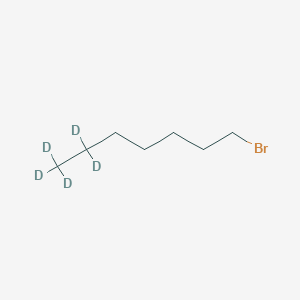
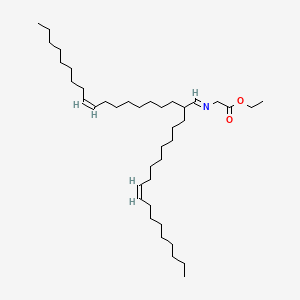
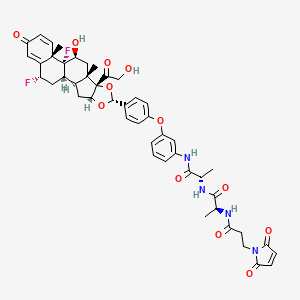
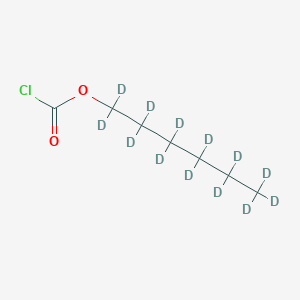
pyrimidine-2,4-dione](/img/structure/B12398814.png)


![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)


